

Technical Guide: An In-depth Analysis of DL-Alanyl-DL-leucine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **DL-Alanyl-DL-leucine**

Cat. No.: **B154829**

[Get Quote](#)

Introduction

DL-Alanyl-DL-leucine is a dipeptide, a molecule formed through the linkage of two amino acids: alanine and leucine.^{[1][2][3]} As a racemic mixture containing all four possible stereoisomers (D-Ala-D-Leu, D-Ala-L-Leu, L-Ala-D-Leu, and L-Ala-L-Leu), this compound serves as a fundamental building block in peptide chemistry and various biochemical studies. Understanding its core physicochemical properties, starting with its precise molecular formula and weight, is a critical first step for its application in research and development, including its use as a reference standard, in cell culture media, or in drug discovery platforms. This guide provides a detailed examination of these fundamental characteristics.

Chemical Formula and Elemental Composition

The definitive molecular formula for **DL-Alanyl-DL-leucine** is C9H18N2O3.^{[1][2][4]} This formula dictates the exact number and type of atoms constituting a single molecule of the dipeptide.

A breakdown of the elemental composition is as follows:

- Carbon (C): 9 atoms
- Hydrogen (H): 18 atoms
- Nitrogen (N): 2 atoms

- Oxygen (O): 3 atoms

This composition is crucial for techniques such as mass spectrometry, elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy, which are used to confirm the identity and purity of the compound.

Table 1: Chemical Identifiers for **DL-Alanyl-DL-leucine**

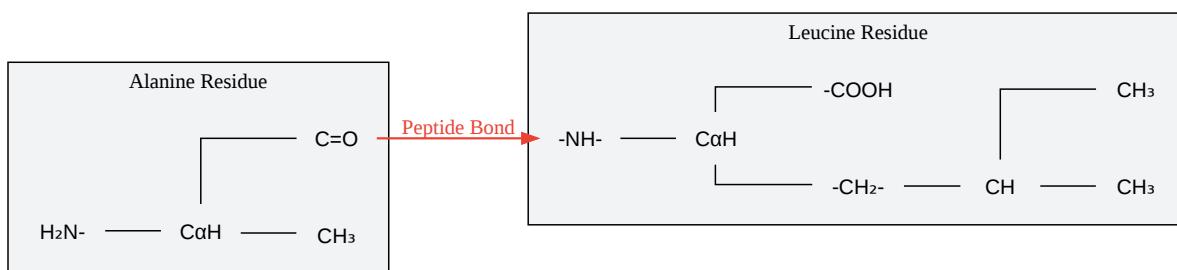
Identifier	Value	Source
IUPAC Name	2-(2-aminopropanoylamino)-4-methylpentanoic acid	PubChem[4]
CAS Number	1999-42-4	MedChemExpress[1][2]
Molecular Formula	C9H18N2O3	PubChem, MedChemExpress[1][2][4]
Synonyms	dl-Alanyl-dl-leucine, H-DL-Ala-DL-Leu-OH	ChemicalBook[5]

Molecular Weight Determination

The molecular weight (MW) of a compound is the mass of one mole of that substance, expressed in grams per mole (g/mol). It is calculated by summing the atomic weights of all constituent atoms in its molecular formula.

For **DL-Alanyl-DL-leucine** (C9H18N2O3), the molecular weight is 202.25 g/mol .[1][2][4][6]

The calculation, based on standard atomic weights, is detailed below. This process is a foundational principle in stoichiometry, essential for preparing solutions of known molarity and for quantifying reaction yields.


Table 2: Calculation of **DL-Alanyl-DL-leucine** Molecular Weight

Element	Symbol	Count	Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	9	12.011	108.099
Hydrogen	H	18	1.008	18.144
Nitrogen	N	2	14.007	28.014
Oxygen	O	3	15.999	47.997
Total		Molecular Weight	202.254	

Note: The commonly cited value of 202.25 g/mol is a rounded figure.

Molecular Structure and Connectivity

DL-Alanyl-DL-leucine consists of an alanine residue linked to a leucine residue via a peptide (amide) bond. The formation of this bond involves the condensation of the carboxylic acid group of alanine with the amino group of leucine. The diagram below illustrates this covalent linkage and the overall structure of the molecule.

[Click to download full resolution via product page](#)

Caption: Chemical connectivity of **DL-Alanyl-DL-leucine**.

References

- National Center for Biotechnology Information. **DL-Alanyl-DL-leucine**. PubChem.
- National Center for Biotechnology Information. **dl-Alanyl-l-leucine**. PubChem.
- National Institute of Standards and Technology. **dl-Alanyl-dl-norleucine**. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DL-Alanyl-DL-leucine | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1999-42-4 CAS MSDS (DL-ALANYL-DL-LEUCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: An In-depth Analysis of DL-Alanyl-DL-leucine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154829#dl-alanyl-dl-leucine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com